molecular formula C10H11F2N B13242073 N-(cyclopropylmethyl)-2,3-difluoroaniline

N-(cyclopropylmethyl)-2,3-difluoroaniline

Cat. No.: B13242073
M. Wt: 183.20 g/mol
InChI Key: NXPACNQUIMYPMY-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-2,3-difluoroaniline is an aromatic amine derivative characterized by a benzene ring substituted with fluorine atoms at the 2- and 3-positions and an N-cyclopropylmethyl group. The cyclopropylmethyl group introduces steric and electronic effects, while the 2,3-difluoro substitution likely enhances electron-withdrawing characteristics, influencing reactivity and intermolecular interactions such as hydrogen bonding or π-stacking .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2,3-difluoroaniline

InChI

InChI=1S/C10H11F2N/c11-8-2-1-3-9(10(8)12)13-6-7-4-5-7/h1-3,7,13H,4-6H2

InChI Key

NXPACNQUIMYPMY-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=C(C(=CC=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2,3-difluoroaniline typically involves the reaction of 2,3-difluoroaniline with cyclopropylmethyl halides under basic conditions. A common method includes the use of cyclopropylmethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2,3-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-2,3-difluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2,3-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity to these targets, while the difluoroaniline moiety can influence its electronic properties. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(cyclopropylmethyl)-2,3-difluoroaniline with key analogs from the evidence, focusing on substituent patterns, synthesis, and functional implications.

Compound Name Substituents on Aniline Ring N-Alkyl/Substituent Group Key Properties/Applications Reference ID
Profluralin 2,6-dinitro-4-trifluoromethyl N-cyclopropylmethyl, N-propyl Herbicide; nitro groups enhance electron deficiency
N-[1-(3-Chlorophenyl)propyl]-2,5-difluoroaniline 2,5-difluoro N-(3-chlorophenyl)propyl Chlorine adds lipophilicity; potential agrochemical use
N-(2-(2-Chlorophenoxy)-2,3,3,3-tetrafluoropropyl)-N-methylaniline None (base aniline) Tetrafluoropropyl, methyl, chlorophenoxy Fluorinated alkyl chain increases metabolic stability
2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline 2-fluoro-6-nitro N-(3-methoxypropyl) Nitro group enhances reactivity; methoxy improves solubility

Key Observations:

Substituent Position and Electronic Effects: The 2,3-difluoro substitution in the target compound differs from analogs like Profluralin (2,6-dinitro) or 2-fluoro-6-nitro derivatives . Fluorine’s electron-withdrawing nature may reduce basicity compared to non-fluorinated amines but enhance stability against oxidation.

N-Substituent Influence :

  • The cyclopropylmethyl group in the target compound contrasts with bulkier substituents like tetrafluoropropyl or methoxypropyl . Cyclopropane’s ring strain may confer unique conformational rigidity, affecting binding to biological targets.

Synthetic Yields and Methods: Analogs such as N-(2-(2-chlorophenoxy)-tetrafluoropropyl)-N-methylaniline were synthesized in ~59% yield via nucleophilic substitution, suggesting that similar methods could apply to the target compound. Fluorinated intermediates (e.g., tetrafluoro groups) often require specialized reagents, as seen in –4.

Environmental and Biological Behavior :

  • Profluralin’s nitro groups are associated with environmental persistence, whereas fluorine substituents in the target compound may reduce toxicity due to stronger C-F bonds.

Research Implications and Gaps

While the provided evidence lacks direct data on This compound , its structural analogs highlight critical trends:

  • Fluorine Substitution : The 2,3-difluoro pattern may optimize electronic effects for applications in medicinal chemistry (e.g., kinase inhibitors) or agrochemicals (e.g., herbicides).
  • Cyclopropylmethyl Group : This moiety’s impact on pharmacokinetics (e.g., metabolic resistance) warrants further study, as seen in cyclopropane-containing drugs like Tranylcypromine.

Future research should prioritize synthesizing the target compound and characterizing its physical-chemical properties (e.g., logP, pKa) to validate these comparisons.

Biological Activity

N-(cyclopropylmethyl)-2,3-difluoroaniline is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound possesses a molecular formula of C_10H_10F_2N and a molecular weight of approximately 195.21 g/mol. The compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of 2,3-difluoroaniline, which influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-difluoroaniline with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is conducted under reflux conditions in solvents like acetonitrile or dimethylformamide. The final product is purified through recrystallization or column chromatography.

Antiviral and Anticancer Properties

Preliminary studies suggest that this compound may exhibit antiviral and anticancer properties similar to other compounds in its class. Research indicates that compounds with similar structures have shown effectiveness against various cancer cell lines and viral infections .

Table 1: Biological Activity Overview

Activity TypeTargeted Pathways/CellsIC50 (µM)Notes
AntiviralInfluenza virus16.79Decreased viral mRNA levels
AnticancerU937 human leukemia cellsNot specifiedEffective proliferation inhibition

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in disease processes. The presence of fluorine atoms can enhance lipophilicity and potentially improve interaction with biological targets .

Case Studies

Case Study 1: Antiviral Activity Against Influenza

In a study examining the antiviral properties of various compounds, this compound was found to significantly reduce viral mRNA levels in primary human bronchial epithelial cells infected with the influenza virus. The compound demonstrated an IC50 value of 16.79 nM, indicating potent antiviral activity .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer potential of structurally related compounds revealed that those containing cyclopropyl groups exhibited effective inhibition on the proliferation of U937 pro-monocytic leukemia cells. While specific IC50 values for this compound were not reported, the structural similarities suggest a potential for similar activity .

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